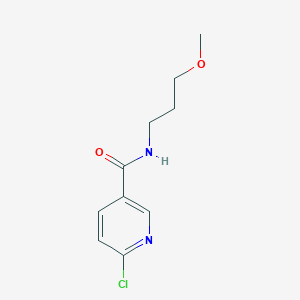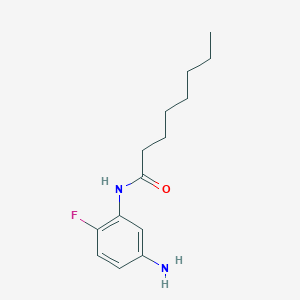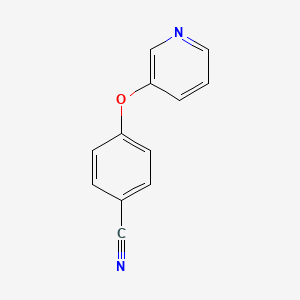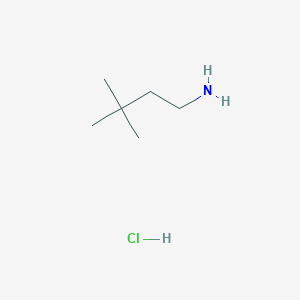![molecular formula C17H20ClNO2 B1389447 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline CAS No. 1040685-04-8](/img/structure/B1389447.png)
5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline
Descripción general
Descripción
5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline (5-Cl-NMPA) is an important chemical compound that has been used in a variety of scientific research applications. It is a substituted aniline that contains a chlorine atom and two methoxy groups. 5-Cl-NMPA has been used in organic synthesis, as a reagent in biochemical and physiological studies, and as a catalyst in laboratory experiments.
Aplicaciones Científicas De Investigación
5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, in the synthesis of heterocyclic compounds, and in the synthesis of pharmaceuticals. It has also been used in biochemical and physiological studies as a reagent for the detection of specific proteins and enzymes. In addition, 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline has been used as a catalyst in laboratory experiments for the synthesis of organic compounds.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline is not fully understood. However, it is known that it is a strong nucleophile and can react with a variety of substrates. It is also known that it can form hydrogen bonds with other molecules, which can facilitate the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline are not fully understood. However, it is known that it can interact with a variety of proteins and enzymes, and can be used in biochemical and physiological studies. In addition, 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline has been shown to have antimicrobial activity, and has been used in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline in laboratory experiments has several advantages. It is a stable compound, and can be stored for long periods of time without degradation. It is also a strong nucleophile, and can react with a variety of substrates. In addition, it can form hydrogen bonds with other molecules, which can facilitate the formation of new compounds.
However, there are also some limitations to the use of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline in laboratory experiments. It is a toxic compound, and should be handled with care. In addition, it is a reactive compound, and can react with other compounds that are present in the reaction mixture.
Direcciones Futuras
The future directions for 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline are numerous. It can be used in the development of new pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in laboratory experiments. In addition, it can be used in biochemical and physiological studies, and in the detection of specific proteins and enzymes. Furthermore, it can be used in the development of new antimicrobial agents, and in the treatment of bacterial infections. Finally, it can be used in the development of new materials and compounds, and as a reagent in the synthesis of heterocyclic compounds.
Propiedades
IUPAC Name |
5-chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12-8-9-14(18)10-15(12)19-11-13(2)21-17-7-5-4-6-16(17)20-3/h4-10,13,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXJDVAGDXKSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC(C)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine](/img/structure/B1389365.png)
![2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline](/img/structure/B1389366.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389369.png)
![N-[4-(Heptyloxy)benzyl]-3-isobutoxyaniline](/img/structure/B1389371.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline](/img/structure/B1389372.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine](/img/structure/B1389374.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline](/img/structure/B1389375.png)





